molecular formula C16H20ClNO B171770 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride CAS No. 10254-86-1

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride

Cat. No.: B171770
CAS No.: 10254-86-1
M. Wt: 277.79 g/mol
InChI Key: IBZHNNRTPMXCPZ-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride (CAS 10254-86-1) is a chemical compound with the molecular formula C₁₆H₂₀ClNO and a molecular weight of 277.79 g/mol . As a substituted aniline, this compound is characterized by a phenoxy bridge linking an aniline group to a bulky tert-butylphenyl moiety, which can significantly influence its steric and electronic properties. The hydrochloride salt form typically offers improved stability and handling for research applications. Researchers value this aniline derivative as a potential versatile building block in organic synthesis and medicinal chemistry. It is particularly useful for the preparation of more complex molecules, such as dyes, functional materials, and pharmaceutical intermediates. The primary amine group allows for further functionalization, for instance, via diazotization or amide coupling reactions, while the bulky tert-butylphenoxy substituent can be exploited to modulate the lipophilicity and steric profile of the resulting compounds. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed. It is recommended to store the compound sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZHNNRTPMXCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065017
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride
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Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-86-1
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(4-(1,1-dimethylethyl)phenoxy)-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
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Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10 wt%) in ethanol under hydrogen gas (1 atm) achieves full reduction within 4–6 hours at 25°C. This method offers high selectivity and avoids over-reduction byproducts.

Key Parameters

  • Catalyst Loading : 5–10% Pd/C

  • Hydrogen Pressure : 1–3 atm

  • Yield : 92–95%

Iron-Mediated Reduction

An alternative employs iron powder in acidic media (e.g., hydrochloric acid). The nitro compound is refluxed with excess iron in ethanol/water (3:1) for 8 hours, yielding 4-[4-(tert-butyl)phenoxy]aniline.

Reaction Profile

  • Fe:Powder Ratio : 4:1 (w/w)

  • Acid Concentration : 1M HCl

  • Yield : 80–85%

Hydrochloride Salt Formation

The freebase aniline is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Optimized Protocol

  • Acid : 37% HCl (2 equivalents)

  • Solvent : Diethyl ether

  • Temperature : 0–5°C (to prevent decomposition)

  • Yield : 98%

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Nucleophilic SubstitutionK₂CO₃, DMAc, 120°C85–90%>95%Industrial
Catalytic HydrogenationPd/C, H₂, EtOH92–95%>99%Lab-scale
Iron-Mediated ReductionFe, HCl, EtOH/H₂O80–85%90–93%Pilot-scale

Catalytic hydrogenation outperforms other methods in yield and purity but requires specialized equipment for hydrogen handling. Iron-mediated reduction, while lower-yielding, is cost-effective for large-scale production.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism:

  • Deprotonation of 4-tert-butylphenol by K₂CO₃, generating a phenoxide ion.

  • Attack of the phenoxide on 4-nitrofluorobenzene, displacing fluoride and forming the C–O bond.

Nitro Group Reduction

In catalytic hydrogenation, H₂ adsorbs onto Pd/C, facilitating electron transfer to the nitro group. Sequential reduction steps produce the amine via nitroso and hydroxylamine intermediates.

Purification and Characterization

Recrystallization Solvents

  • Nitro Intermediate : Ethanol/water (4:1)

  • Hydrochloride Salt : Diethyl ether/hexane (1:3)

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 1.32 (s, 9H, tert-butyl), 6.82–7.05 (m, 4H, aromatic), 8.12 (s, 2H, NH₂).

  • Melting Point : 210–212°C (decomposition).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : O-alkylation competing with C-alkylation in nucleophilic substitution.

  • Solution : Use bulky bases (e.g., K₂CO₃) and polar aprotic solvents to favor C–O bond formation.

Salt Hygroscopicity

  • Issue : Hydrochloride salt absorbs moisture during storage.

  • Mitigation : Store under nitrogen in desiccators with silica gel.

Recent Advances

Microwave-assisted synthesis reduces reaction times for nucleophilic substitution from 12 hours to 45 minutes, achieving comparable yields. Flow chemistry systems have also been adapted for continuous production of the nitro intermediate, enhancing throughput by 300% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The amine group participates in reactions with electrophilic aromatic systems. Key examples include:

Reaction with Haloheterocycles
4-[4-(Tert-butyl)phenoxy]aniline reacts with halogenated quinoline derivatives under reflux in ethoxyethanol to form substituted quinoline-4-amine products. For example:

SubstrateProductYieldConditions
7-Bromo-4-chloro-3-quinolinecarbonitrile7-Bromo-4-(4-phenoxyanilino)-3-quinolinecarbonitrile95%Pyridine·HCl, ethoxyethanol, reflux

This reaction proceeds via nucleophilic displacement of the chlorine atom, facilitated by the basic amine and catalytic acid .

Amide and Urea Formation

The primary amine undergoes condensation with carbonyl compounds:

Acylation with Anhydrides
Reaction with 3-(4-chlorophenyl)glutaric anhydride in 1,4-dioxane produces glutaramic acid derivatives:

ReagentProductYieldConditions
3-(4-Chlorophenyl)glutaric anhydrideN-(4-Phenoxyphenyl)-3-(4-chlorophenyl)glutaramic acidNot reportedTriethylamine, 40°C, 2 hours

The reaction involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by ring-opening of the anhydride .

Stability and Handling Considerations

  • Acid Sensitivity : The hydrochloride salt dissociates in basic media, releasing free aniline for reactions .

  • Oxidation : The tert-butylphenoxy group provides steric hindrance, reducing undesired oxidation of the amine under mild conditions .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride serves as a reagent in numerous chemical synthesis processes. Its ability to undergo substitution reactions makes it valuable for creating complex organic molecules. The compound can also be used in the development of new materials and polymers due to its stability and reactivity.

Biology

In biological research, this compound is employed to study protein interactions and functions. It has been utilized in proteomics studies to explore the roles of specific proteins in cellular processes. The ability of this compound to bind to biomolecules allows researchers to investigate signaling pathways and molecular mechanisms underlying various biological phenomena.

Medicine

The therapeutic potential of this compound is under investigation for its role in drug development. Preliminary studies suggest that it may have applications as a therapeutic agent due to its interaction with specific molecular targets. Research is ongoing to evaluate its efficacy and safety in treating various conditions, including cancer and metabolic disorders.

Industry

In industrial applications, this compound is utilized in the production of various chemical products. Its properties make it suitable for use in adhesives , coatings, and polymers. The compound's stability contributes to the durability of products manufactured with it, making it a valuable ingredient in industrial formulations.

Case Study 1: Biochemical Studies

A study focused on the use of this compound in proteomics highlighted its effectiveness in isolating protein complexes involved in cellular signaling pathways. The compound was shown to enhance the detection of specific protein interactions, providing insights into their functional roles within cells.

Case Study 2: Drug Development

In a recent pharmacological investigation, researchers explored the potential of this compound as a lead compound for developing new therapeutics targeting metabolic diseases. The study demonstrated promising results regarding its ability to modulate key metabolic pathways, suggesting further research into its clinical applications.

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The tert-butyl group in the target compound enhances lipophilicity and steric bulk compared to electron-withdrawing groups like trifluoromethyl (in 4-(trifluoromethyl)aniline hydrochloride) or chloro-ethoxy (in 3-chloro-4-ethoxyaniline hydrochloride). This difference impacts solubility and reactivity in nucleophilic substitution reactions .
  • Sulfur vs.

Research Findings and Implications

  • Solubility and Bioavailability : The tert-butyl group improves lipid membrane permeability compared to smaller substituents (e.g., methyl in 2-chloro-4-methylaniline hydrochloride), enhancing bioavailability in drug candidates .
  • Thermal Stability : Bulkier substituents like tert-butyl may increase thermal stability, as evidenced by the compound’s solid-state persistence under standard storage conditions .
  • Toxicity Profile : While classified as an irritant, the absence of highly reactive groups (e.g., trifluoromethyl or thioether) may result in lower acute toxicity compared to halogenated analogs .

Biological Activity

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride (CAS No. 10254-86-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H19ClN2O
  • Molecular Weight : 277.8 g/mol
  • Structure : The compound features a tert-butyl group attached to a phenoxy aniline structure, which is significant for its biological interactions.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially leading to altered metabolic pathways.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells by influencing mitochondrial function and caspase activation.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Data Table: Biological Activities and Research Findings

Activity Effect Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging of ROS

Case Studies

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting potential for development as an anticancer agent.
  • Antimicrobial Evaluation :
    In vitro tests demonstrated that the compound showed activity against several bacterial strains, indicating its potential use in treating infections. Further research is necessary to elucidate the specific mechanisms involved.
  • Anti-inflammatory Research :
    A recent study assessed the anti-inflammatory properties by measuring cytokine levels in treated cells. The results indicated a marked decrease in pro-inflammatory cytokines, supporting the hypothesis that this compound could be beneficial in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride, and how can purity be optimized?

  • Methodology : Use nucleophilic aromatic substitution for coupling the tert-butylphenol derivative with aniline precursors. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with 1H^1H-NMR (DMSO-d6, δ 6.8–7.4 ppm for aromatic protons) .
  • Optimization : Apply Design of Experiments (DoE) to test variables like reaction temperature (80–120°C), stoichiometry (1:1–1:1.2 amine/phenol), and catalyst loading (e.g., K2_2CO3_3). Response surface methodology can identify optimal conditions .

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Approach : Conduct systematic solubility studies in polar (water, DMSO) and non-polar solvents (toluene, hexane) using gravimetric or UV-Vis quantification. Account for batch-to-batch variability by analyzing multiple lots. Cross-validate with computational solubility predictions (e.g., COSMO-RS) to resolve contradictions .

Q. What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH conditions?

  • Protocol : Perform stability assays at pH 2–12 (buffered solutions, 25–37°C). Use FTIR to track amine group degradation (disappearance of N–H stretch at ~3300 cm1^{-1}) and LC-MS to identify hydrolysis byproducts (e.g., tert-butylphenol fragments) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Strategy : Employ density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., G protein-coupled receptors). Validate predictions with SAR studies modifying the tert-butyl group or phenoxy linkage .

Q. What experimental frameworks resolve contradictions in reaction mechanism proposals (e.g., radical vs. ionic pathways)?

  • Investigation : Use radical trapping agents (TEMPO) or isotopic labeling (18O^{18}O-H2_2O) to distinguish mechanisms. Kinetic studies (variable-temperature NMR) and EPR spectroscopy can detect radical intermediates .

Q. How can researchers mitigate batch-dependent variability in catalytic performance during scale-up?

  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Apply multivariate analysis (PCA) to correlate raw material impurities (e.g., residual solvents) with catalytic efficiency .

Methodological Considerations

Q. What statistical approaches improve reproducibility in kinetic studies of this compound’s degradation?

  • Analysis : Use Bayesian regression to model degradation rates, incorporating uncertainty from instrument noise. Replicate experiments across ≥3 independent labs to assess inter-laboratory variability .

Q. How should hygroscopicity challenges be managed during storage for long-term stability studies?

  • Storage Protocol : Store in desiccators with molecular sieves (3Å) under nitrogen. Monitor moisture uptake via Karl Fischer titration and correlate with DSC data (glass transition temperature shifts) .

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